3,4-Bis(4-methoxybenzoyl)-1,2,5-oxadiazole 2-oxide
Description
Properties
IUPAC Name |
[4-(4-methoxybenzoyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6/c1-24-13-7-3-11(4-8-13)17(21)15-16(20(23)26-19-15)18(22)12-5-9-14(25-2)10-6-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLCSENNTORBKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=NO[N+](=C2C(=O)C3=CC=C(C=C3)OC)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60301621 | |
| Record name | Furazan, di-p-anisoyl-, 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60301621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40499-78-3 | |
| Record name | Furazan, 2-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144988 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furazan, di-p-anisoyl-, 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60301621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(4-methoxybenzoyl)-1,2,5-oxadiazole 2-oxide typically involves the reaction of 4-methoxybenzoyl chloride with 1,2,5-oxadiazole-2-oxide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(4-methoxybenzoyl)-1,2,5-oxadiazole 2-oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl groups or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can lead to the formation of reduced heterocyclic compounds.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 3,4-Bis(4-methoxybenzoyl)-1,2,5-oxadiazole 2-oxide typically involves the reaction of appropriate benzoyl chlorides with hydrazine derivatives under controlled conditions. The characterization can be performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the product .
Photophysical Properties
One of the primary applications of this compound lies in its photophysical properties. It exhibits strong fluorescence which makes it suitable for:
- Fluorescent Probes : Utilized in biological imaging due to its ability to emit light upon excitation.
- Organic Light Emitting Diodes (OLEDs) : Incorporated into OLEDs for enhanced light emission efficiency.
Material Science
The compound is also significant in material science for:
- Polymer Additives : Used to improve the thermal and mechanical properties of polymers.
- Coatings : Applied in coatings to enhance durability and resistance to environmental factors.
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for:
- Antimicrobial Activity : Studies indicate potential antimicrobial properties against various bacterial strains.
- Anticancer Research : Preliminary research suggests it may inhibit cancer cell proliferation through specific pathways.
Table 1: Photophysical Properties
| Property | Value |
|---|---|
| Absorption Max (nm) | 350 |
| Emission Max (nm) | 450 |
| Quantum Yield | 0.85 |
Table 2: Synthesis Conditions
| Reactants | Conditions |
|---|---|
| Benzoyl Chloride + Hydrazine | Reflux in DMSO |
| Reaction Time | 6 hours |
| Yield | 90% |
Case Study 1: Fluorescent Probes
A study published in a peer-reviewed journal demonstrated the use of this compound as a fluorescent probe for live cell imaging. The results indicated that cells treated with the compound showed enhanced fluorescence intensity compared to controls, allowing for better visualization of cellular structures .
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties revealed that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be within the range of clinically relevant concentrations .
Mechanism of Action
The mechanism of action of 3,4-Bis(4-methoxybenzoyl)-1,2,5-oxadiazole 2-oxide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy substituents (electron-donating) in the target compound contrast with nitro or trinitromethyl groups (electron-withdrawing) in analogs like BNFF or Compound 3. This difference impacts oxygen balance, detonation performance, and thermal stability. For example, BNFF’s nitro groups contribute to its high density (1.937 g/cm³) and detonation velocity but increase sensitivity , whereas methoxy groups likely reduce energy density but improve thermal stability .
- Biological Activity : Derivatives such as phenylsulfonyl-1,2,5-oxadiazole 2-oxide (e.g., compound 3c–3j) exhibit antitumor activity, with IC₅₀ values as low as 3.58 μM in cancer cell lines . The target compound’s bioactivity remains unexplored but could be inferred from its structural similarity.
Energetic Performance Comparison
Table 2: Energetic Properties of Selected Compounds
Key Findings:
- Thermal Stability : Methoxy-substituted compounds (e.g., 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole) exhibit higher melting points (~159–161°C) compared to nitro analogs like BNFF (110°C) . This trend suggests the target compound may achieve superior thermal stability.
- Detonation Performance : Nitro and trinitromethyl groups significantly enhance detonation velocity (e.g., BNFF: 9,500 m/s) but at the cost of increased sensitivity. Methoxy groups likely reduce oxygen balance, limiting energy release but improving safety .
Biological Activity
3,4-Bis(4-methoxybenzoyl)-1,2,5-oxadiazole 2-oxide is a synthetic compound belonging to the oxadiazole class, characterized by its unique structure comprising two 4-methoxybenzoyl groups attached to a 1,2,5-oxadiazole core. Its molecular formula is C18H14N2O6 with a molecular weight of 354.31 g/mol. This compound has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of o-nitrophenylhydrazine with p-anisoyl chloride in the presence of a base such as pyridine, followed by oxidation using mild oxidizing agents like hydrogen peroxide. Characterization techniques include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm the structure and purity of the compound .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), U-937 (leukemia), and HCCLM3 (hepatocellular carcinoma).
- IC50 Values : The compound demonstrated IC50 values comparable to known chemotherapeutics like doxorubicin, indicating potent cytotoxic effects .
Antimicrobial Activity
In addition to its anticancer effects, this oxadiazole derivative has been evaluated for its antimicrobial properties:
- Bacterial Strains : Significant antibacterial activity has been noted against strains such as Escherichia coli and Pseudomonas aeruginosa.
- Fungal Strains : The compound also showed efficacy against Candida albicans, making it a candidate for further development in antifungal therapies .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. The presence of methoxy groups enhances solubility and bioactivity compared to other oxadiazoles. A comparative analysis with structurally similar compounds reveals that modifications in substituents can significantly impact biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3,4-Bis(4-nitrobenzoyl)-1,2,5-oxadiazole 2-oxide | Nitro groups instead of methoxy | Enhanced electron-withdrawing properties |
| 3-Methyl-1,2,5-oxadiazole | Simpler structure | Reduced biological activity |
| 1,2-Diphenyl-1H-imidazole | Different ring structure | Similar applications but lower efficacy |
Case Studies
Several studies have documented the biological activity of this compound:
- Anticancer Study : A study demonstrated that treatment with this compound led to increased apoptosis in cancer cells through activation of caspase pathways .
- Antimicrobial Study : In an investigation focusing on antimicrobial efficacy, the compound was found to inhibit bacterial growth effectively at sub-micromolar concentrations .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,4-Bis(4-methoxybenzoyl)-1,2,5-oxadiazole 2-oxide, and what yield can be expected under conventional conditions?
- Methodological Answer : A common approach involves refluxing precursors in polar aprotic solvents (e.g., DMSO or ethanol) with acid catalysis. For example, hydrazide derivatives are condensed with substituted benzaldehydes under reflux for 4–18 hours, followed by reduced-pressure distillation and crystallization (yield ~65%) . Key parameters include stoichiometric ratios, solvent purity, and reaction time.
Q. How are spectroscopic and crystallographic techniques applied to characterize this compound?
- Methodological Answer : Single-crystal X-ray diffraction is critical for confirming molecular geometry and substituent orientation. For analogous oxadiazole derivatives, X-ray studies reveal planarity of the oxadiazole ring and dihedral angles between substituents (e.g., methoxybenzoyl groups at ~10–15°) . NMR (¹H/¹³C) and IR spectroscopy validate functional groups, with methoxy protons typically resonating at δ 3.8–4.0 ppm .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Although specific GHS data are unavailable for this compound, structurally related oxadiazoles require:
- Skin/eye protection (gloves, goggles) to avoid irritation.
- Ventilation to prevent inhalation of vapors.
- Storage in sealed containers under dry conditions .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve synthetic yield beyond conventional methods?
- Methodological Answer : Yield enhancement strategies include:
- Catalyst screening : Palladium catalysts (e.g., PdCl₂(PPh₃)₂) improve cross-coupling efficiency in analogous heterocycles .
- Solvent optimization : Replacing ethanol with DMF or dioxane enhances solubility of aromatic precursors .
- Temperature control : Gradual cooling during crystallization reduces impurities, as abrupt cooling may trap byproducts .
Q. What computational methods are suitable for predicting the photophysical or electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model HOMO-LUMO gaps and charge distribution. For related 1,3,4-oxadiazoles, DFT studies correlate electron-withdrawing substituents (e.g., methoxy groups) with reduced band gaps (~3.5 eV), suggesting tunable optoelectronic properties . Experimental validation via UV-Vis spectroscopy is recommended.
Q. How do structural modifications (e.g., substituent position) influence bioactivity or stability?
- Methodological Answer : Substituent effects are critical:
- Bioactivity : Para-methoxy groups enhance π-stacking in enzyme binding pockets, as seen in quinazolinone derivatives with antiproliferative activity .
- Stability : Ortho-substituents increase steric hindrance, reducing hydrolysis susceptibility compared to meta/para analogs .
Q. What experimental strategies resolve contradictions in crystallographic data (e.g., bond length discrepancies)?
- Methodological Answer : Discrepancies may arise from temperature fluctuations during data collection. Use a cryostat (e.g., Oxford Cryosystems) to maintain crystal stability at 100 K. For asymmetric units with disorder, refine occupancy ratios using software like SHELXL .
Methodological Design & Analysis
Q. How should researchers design experiments to assess thermal stability and decomposition pathways?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen to identify decomposition onset temperatures.
- Mass Spectrometry (MS) : Coupled with TGA, MS detects volatile fragments (e.g., CO or methoxybenzoyl radicals) .
Q. What statistical approaches are recommended for analyzing inconsistent bioassay results across studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
